molecular formula C16H17NO5S B12113931 N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12113931
M. Wt: 335.4 g/mol
InChI Key: SOMGBDVOWFGCKS-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dioxidotetrahydrothiophenyl group with a chromene carboxamide moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by its coupling with the chromene carboxamide precursor. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.

    Industry: In material science, the compound might be used to develop new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include signal transduction, metabolic processes, or other cellular functions, depending on the specific application being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H17NO5S/c1-9-3-4-12-13(18)7-14(22-15(12)10(9)2)16(19)17-11-5-6-23(20,21)8-11/h3-4,7,11H,5-6,8H2,1-2H3,(H,17,19)

InChI Key

SOMGBDVOWFGCKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

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